3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1105236-06-3
VCID: VC6176481
InChI: InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-17(22)21(11-20-16)10-13-3-1-2-4-15(13)19/h1-9,11H,10H2
SMILES: C1=CC=C(C(=C1)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)F
Molecular Formula: C17H12F2N2O
Molecular Weight: 298.293

3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one

CAS No.: 1105236-06-3

Cat. No.: VC6176481

Molecular Formula: C17H12F2N2O

Molecular Weight: 298.293

* For research use only. Not for human or veterinary use.

3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one - 1105236-06-3

Specification

CAS No. 1105236-06-3
Molecular Formula C17H12F2N2O
Molecular Weight 298.293
IUPAC Name 6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]pyrimidin-4-one
Standard InChI InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-17(22)21(11-20-16)10-13-3-1-2-4-15(13)19/h1-9,11H,10H2
Standard InChI Key UFSPXOBEWAQWNV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one delineates its structure:

  • A pyrimidin-4(3H)-one core (positions 1–4)

  • 2-Fluorobenzyl substitution at position 3

  • 4-Fluorophenyl group at position 6

The molecular formula is C₁₇H₁₂F₂N₂O, with a molecular weight of 298.29 g/mol .

Structural Characterization

Key spectral data for analogous pyrimidinones include:

  • ¹H NMR: Aromatic protons appear between δ 7.2–8.1 ppm, with fluorinated benzyl groups showing distinct coupling patterns .

  • ¹³C NMR: Carbonyl (C=O) signals typically resonate near δ 165–170 ppm .

  • MS: Molecular ion peaks align with calculated masses (±0.5 Da) .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis is reported for this compound, analogous routes from literature suggest two viable approaches:

Condensation of Imidamides with Keto Esters

Adapting methods from trifluoromethyl pyrimidinone synthesis :

  • Step 1: Form ethyl 4,4,4-trifluoro-3-oxobutanoate intermediates via TFAA-mediated acylation.

  • Step 2: Condense with substituted imidamides under basic conditions (e.g., Et₃N in DCM).

For the target compound, replacing trifluoro groups with fluorophenyl moieties would require:

  • 2-Fluorobenzyl chloride for N-alkylation

  • 4-Fluorophenylacetonitrile as a precursor for the C6 substituent

Oxidative Cyclization

The H₂O₂-mediated protocol for quinazolinones could be modified:

  • React 2-amino-N-(4-fluorophenyl)benzamide with DMSO/H₂O₂ at 150°C.

  • Introduce 2-fluorobenzyl groups via post-cyclization alkylation.

Physicochemical Properties

Predicted Properties

Based on structurally similar compounds :

PropertyValue
Melting Point215–230°C (estimated)
Density1.35 ± 0.1 g/cm³
LogP (Partition Coefficient)2.8–3.2 (calculated)
Aqueous Solubility<0.1 mg/mL (pH 7.4, 25°C)

Stability Profile

Fluorinated pyrimidinones generally exhibit:

  • Thermal stability up to 250°C under inert atmosphere

  • Photostability with λ > 300 nm

  • pH-dependent hydrolysis of the lactam ring under strongly acidic/basic conditions

Biological Activity and Applications

Structure-Activity Relationships (SAR)

Critical pharmacophoric features for bioactivity:

  • Fluorine atoms: Enhance membrane permeability and metabolic stability

  • Pyrimidinone core: Serves as a hydrogen bond acceptor in target binding

  • Benzyl substituents: Govern target selectivity through steric interactions

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